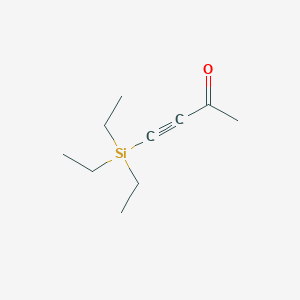
3-Butyn-2-one, 4-(triethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyn-2-one, 4-(triethylsilyl)- is an organic compound that belongs to the class of alkynes and ketones It is characterized by the presence of a butynone backbone with a triethylsilyl group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-2-one, 4-(triethylsilyl)- typically involves the reaction of 3-butyn-2-one with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3-Butyn-2-one+Triethylsilyl chlorideTriethylamine3-Butyn-2-one, 4-(triethylsilyl)-+Hydrochloric acid
Industrial Production Methods
Industrial production of 3-Butyn-2-one, 4-(triethylsilyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Butyn-2-one, 4-(triethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Butyn-2-one, 4-(triethylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butyn-2-one, 4-(triethylsilyl)- involves its reactivity towards various chemical reagents. The alkyne group can participate in cycloaddition reactions, while the ketone group can undergo nucleophilic addition. The triethylsilyl group provides steric protection and can be selectively removed under specific conditions, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
Similar Compounds
4-(Trimethylsilyl)-3-butyn-2-one: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
3-Butyn-2-one: Lacks the silyl group, making it less sterically hindered and more reactive.
4-(Triisopropylsilyl)-3-butyn-2-one: Contains a bulkier triisopropylsilyl group, affecting its reactivity and steric properties.
Uniqueness
3-Butyn-2-one, 4-(triethylsilyl)- is unique due to the presence of the triethylsilyl group, which provides a balance between steric protection and reactivity. This makes it a versatile intermediate in organic synthesis, allowing for selective reactions and functionalizations.
Properties
CAS No. |
13829-55-5 |
|---|---|
Molecular Formula |
C10H18OSi |
Molecular Weight |
182.33 g/mol |
IUPAC Name |
4-triethylsilylbut-3-yn-2-one |
InChI |
InChI=1S/C10H18OSi/c1-5-12(6-2,7-3)9-8-10(4)11/h5-7H2,1-4H3 |
InChI Key |
WBFUXKZJRNPOIR-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C#CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


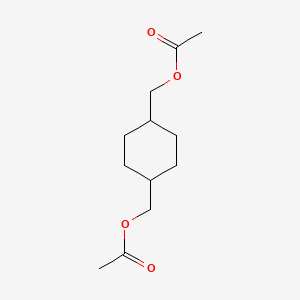
![Ethyl (2Z)-3-ethyl-2-({[2-(2-methylpiperidin-1-yl)-2-oxoethanesulfonyl]acetyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14726338.png)
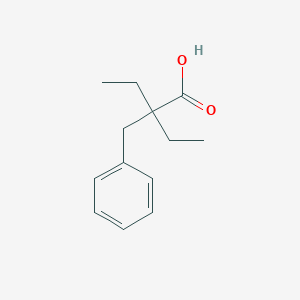
![N-({1-[(3-Methylphenyl)methyl]-1H-pyrrol-2-yl}methyl)-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide](/img/structure/B14726354.png)
![1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate](/img/structure/B14726356.png)
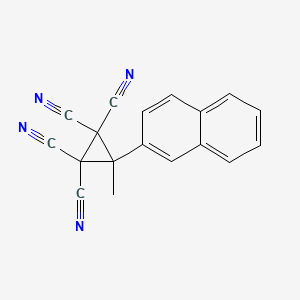
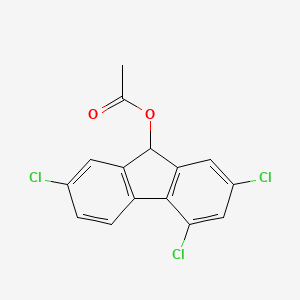
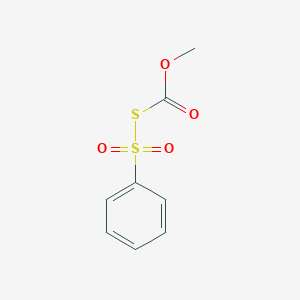
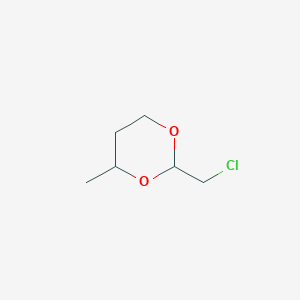
![[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate](/img/structure/B14726395.png)
![Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B14726398.png)
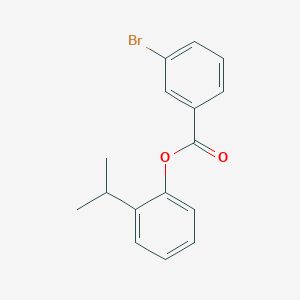
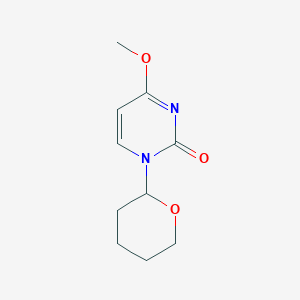
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B14726411.png)
